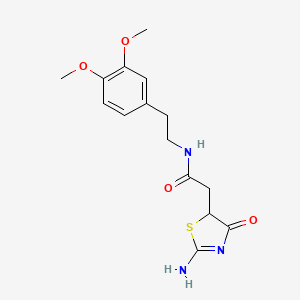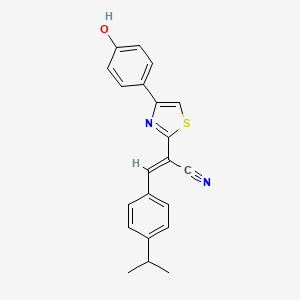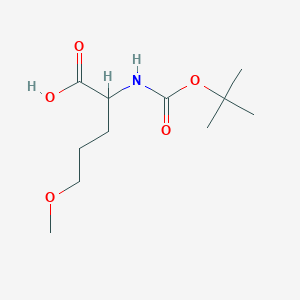![molecular formula C20H23N3O4 B2847186 [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate CAS No. 2361800-62-4](/img/structure/B2847186.png)
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate, commonly known as CCPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CCPB is a type of benzamide derivative that has been synthesized using a unique method that involves the reaction of 4-(prop-2-enoylamino)benzoic acid with 1-cyanocyclohexylamine and 2-oxopropyl isocyanate.
作用机制
The mechanism of action of CCPB is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. CCPB has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. CCPB also inhibits the STAT3 signaling pathway, which is involved in cancer cell growth and survival. Additionally, CCPB has been found to activate the AMPK signaling pathway, which is involved in energy metabolism and cell growth.
Biochemical and Physiological Effects
CCPB has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress and inflammation, and the enhancement of the immune response. CCPB has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. CCPB also inhibits the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces oxidative stress by increasing the expression of antioxidant enzymes such as SOD and CAT.
实验室实验的优点和局限性
One of the main advantages of CCPB is its potential as a therapeutic agent in various research fields. CCPB has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in human trials. Another advantage of CCPB is its ease of synthesis, which allows for large-scale production of the compound. However, there are also limitations to using CCPB in lab experiments. One limitation is the lack of knowledge about its long-term effects and potential toxicity. Another limitation is the need for further research to determine the optimal dosage and administration of CCPB in various research fields.
未来方向
There are several future directions for research on CCPB. One direction is to determine its efficacy and safety in human trials for various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. Another direction is to investigate the potential of CCPB as a drug delivery system for targeted therapy. Additionally, further research is needed to elucidate the mechanism of action of CCPB and to identify potential drug targets for future therapeutic development.
合成方法
The synthesis of CCPB involves the reaction of 4-(prop-2-enoylamino)benzoic acid with 1-cyanocyclohexylamine and 2-oxopropyl isocyanate. The reaction is carried out in the presence of a catalyst, typically triethylamine, and a solvent such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours until the desired product is obtained. The yield of CCPB is typically around 50-60%, and the purity of the product can be improved through recrystallization.
科学研究应用
CCPB has shown promising results in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, CCPB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, CCPB has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation. In immunology, CCPB has been found to enhance the immune response by activating T cells and promoting cytokine production.
属性
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-3-17(24)22-16-9-7-15(8-10-16)19(26)27-14(2)18(25)23-20(13-21)11-5-4-6-12-20/h3,7-10,14H,1,4-6,11-12H2,2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUQERCHHQERBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

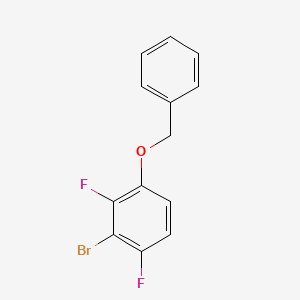
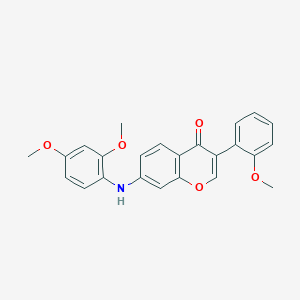

![(Z)-3-fluoro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2847107.png)
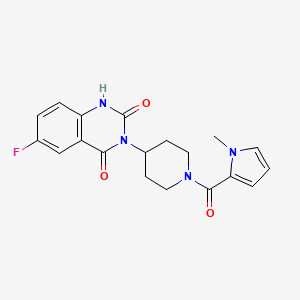
![Ethyl (5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2847109.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2847114.png)
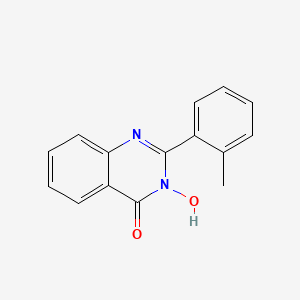
![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2847117.png)
